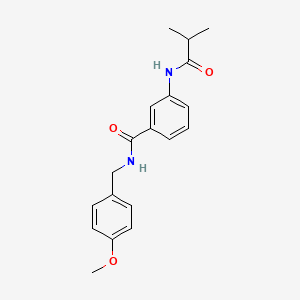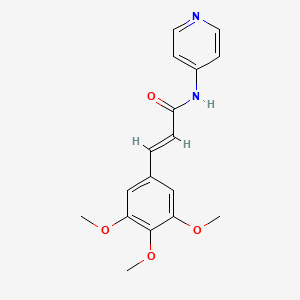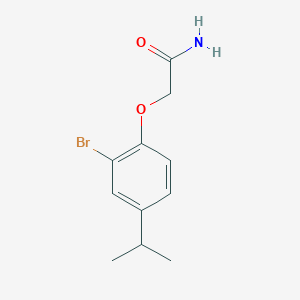
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile, also known as CMF-018, is a novel compound that has gained significant attention in the field of drug discovery and development. This compound has been shown to exhibit potent pharmacological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is its potent pharmacological activity against various diseases. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its low solubility in water, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help in the development of more potent analogs. Additionally, the evaluation of the efficacy of this compound in vivo and in clinical trials is an important area of future research.
Méthodes De Synthèse
The synthesis of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile involves the reaction of 2-chloro-4-(2-nitrophenyl)-5-methylthiazole with 2-amino-5-cyanopyridine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-methylfuran-3-carbaldehyde to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has shown promising results in various scientific research studies. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-10-6-7-16(22-10)15-8-12(13(9-19)17(20)21-15)11-4-2-3-5-14(11)18/h2-8H,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSGBPPVGQVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)
![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)


![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)


![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)
![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)
